Methyl 5-methyl-2-[({1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-[({1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a pyrrolidinone moiety, and a methylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-[({1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under basic conditions.
Synthesis of the Pyrrolidinone Moiety: This involves the reaction of an appropriate amine with a γ-lactone or a similar precursor under acidic or basic conditions to form the pyrrolidinone ring.
Coupling Reactions: The thiazole and pyrrolidinone intermediates are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Final Methylation: The final step involves methylation of the carboxylate group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidinone and thiazole rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation using N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
The compound’s structural features suggest potential biological activity. It could be explored for its interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to the development of new drugs or biochemical probes.
Medicine
Given its complex structure, this compound might exhibit pharmacological properties. Research could focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-[({1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyrrolidinone moieties could facilitate binding to active sites, while the methylsulfanyl group might enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-2-[({1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate: This compound is unique due to its specific combination of functional groups.
Thiazole Derivatives: Compounds like thiazole-4-carboxylates are similar but lack the pyrrolidinone and methylsulfanyl groups.
Pyrrolidinone Derivatives: Compounds such as N-substituted pyrrolidinones share the pyrrolidinone moiety but differ in other functional groups.
Uniqueness
The uniqueness of This compound lies in its combination of a thiazole ring, a pyrrolidinone moiety, and a methylsulfanyl-substituted phenyl group. This specific arrangement of functional groups provides a distinct set of chemical properties and potential biological activities, setting it apart from other similar compounds.
Biological Activity
Methyl 5-methyl-2-[({1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has the following structural formula:
It features a thiazole ring, a pyrrolidine moiety, and a methylsulfanyl group, which are significant for its biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Activity
A study published in MDPI explored the anti-inflammatory properties of thiazole derivatives, including those similar to the compound . The research demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial for the inflammatory response. The compounds were found to have IC50 values ranging from 1.08 to 14.38 μM, indicating potent anti-inflammatory effects compared to standard drugs like Naproxen (IC50 = 40.10 μM) .
Anticancer Activity
Another area of interest is the anticancer potential of thiazole derivatives. Research indicated that compounds with similar structures showed promising results against various cancer cell lines. For instance, novel benzimidazole derivatives were synthesized and evaluated for their anticancer activity, suggesting that modifications in the thiazole structure could enhance efficacy against cancer .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways:
- COX Enzyme Inhibition : The compound's structural features allow it to bind effectively to COX enzymes, inhibiting their activity and thereby reducing inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on In Vivo Anti-inflammatory Activity
In a study examining carrageenan-induced paw edema in mice, thiazole derivatives were administered and showed a significant reduction in swelling compared to control groups. This suggests that the compound could be effective in managing inflammatory conditions .
Anticancer Efficacy Assessment
Research involving various cancer cell lines demonstrated that derivatives similar to this compound exhibited cytotoxic effects. The study utilized MTT assays to quantify cell viability post-treatment, revealing dose-dependent responses indicative of potential therapeutic applications .
Properties
Molecular Formula |
C18H19N3O4S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S2/c1-10-15(17(24)25-2)19-18(27-10)20-16(23)11-7-14(22)21(9-11)12-5-4-6-13(8-12)26-3/h4-6,8,11H,7,9H2,1-3H3,(H,19,20,23) |
InChI Key |
QPJLBBWEDYVVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)SC)C(=O)OC |
Origin of Product |
United States |
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